molecular formula C3H5NaOS B13859150 1-Mercapto-2-propanone Sodium Salt

1-Mercapto-2-propanone Sodium Salt

Cat. No.: B13859150
M. Wt: 112.13 g/mol
InChI Key: DEXUQWRTJHXYPV-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Mercapto-2-propanone Sodium Salt is an organic compound that belongs to the class of thiols, which are sulfur analogs of alcohols. This compound is characterized by the presence of a mercapto group (-SH) attached to a carbonyl group, making it a versatile reagent in various chemical reactions. It is commonly used in organic synthesis and has applications in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Mercapto-2-propanone Sodium Salt can be synthesized through several methods. One common approach involves the reaction of 1-mercapto-2-propanol with sodium hydroxide. The reaction typically occurs under mild conditions, with the mercapto group reacting with the sodium hydroxide to form the sodium salt .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using continuous flow reactors. This method ensures a consistent and high-yield production of the compound, which is essential for its various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions: 1-Mercapto-2-propanone Sodium Salt undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Mercapto-2-propanone Sodium Salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Mercapto-2-propanone Sodium Salt involves its ability to act as a nucleophile due to the presence of the mercapto group. This allows it to participate in various chemical reactions, including nucleophilic substitution and addition reactions. The compound can interact with molecular targets such as enzymes and proteins, influencing their activity and function .

Comparison with Similar Compounds

Uniqueness: 1-Mercapto-2-propanone Sodium Salt is unique due to its combination of a mercapto group and a carbonyl group, which provides it with distinct reactivity and versatility in chemical reactions. Its sodium salt form enhances its solubility and stability, making it more suitable for various applications compared to its analogs .

Properties

Molecular Formula

C3H5NaOS

Molecular Weight

112.13 g/mol

IUPAC Name

sodium;2-oxopropane-1-thiolate

InChI

InChI=1S/C3H6OS.Na/c1-3(4)2-5;/h5H,2H2,1H3;/q;+1/p-1

InChI Key

DEXUQWRTJHXYPV-UHFFFAOYSA-M

Canonical SMILES

CC(=O)C[S-].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.